

(R)-Odafosfamide: A Preclinical In-depth Analysis of a Novel AKR1C3-Activated Prodrug

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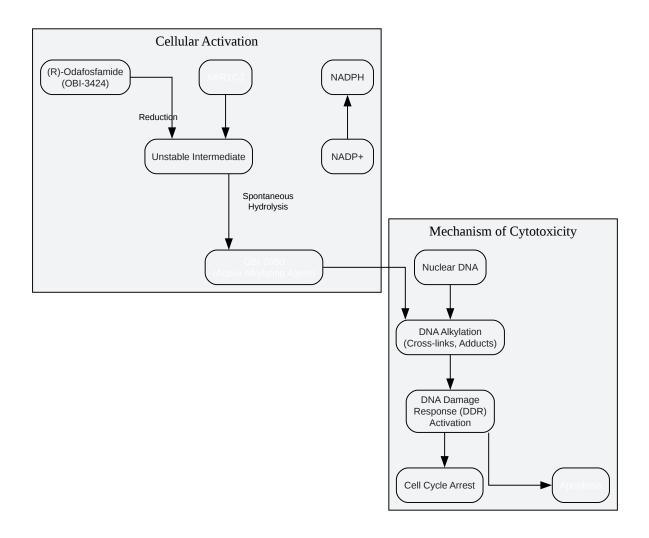
Compound of Interest		
Compound Name:	(R)-Odafosfamide	
Cat. No.:	B15612225	Get Quote

(R)-Odafosfamide (OBI-3424) is a first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme, leading to the formation of a potent DNA alkylating agent. This targeted activation mechanism offers a promising therapeutic window for treating cancers with high AKR1C3 expression. This technical guide provides a comprehensive overview of the preclinical research findings for (R)-Odafosfamide, detailing its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

(R)-Odafosfamide is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells overexpressing AKR1C3, (R)-Odafosfamide is reduced in the presence of the cofactor NADPH. This reduction leads to an unstable intermediate that spontaneously undergoes hydrolysis to form the active DNA alkylating agent, OBI-2660. OBI-2660 is structurally reminiscent of the well-characterized alkylating agent thioTEPA. The active metabolite, OBI-2660, then forms covalent bonds with DNA, leading to cross-linking and other DNA adducts. This DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately resulting in cell cycle arrest and apoptosis.





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Caption: Mechanism of **(R)-Odafosfamide** activation and action.

Quantitative Data Summary

The preclinical efficacy of **(R)-Odafosfamide** has been evaluated in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.



In Vitro Cytotoxicity

(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against cancer cell lines and patient-derived xenografts (PDXs) with high AKR1C3 expression.

Cell Line/PDX Model	Cancer Type	IC50 (nM)	Reference
H460	Lung Cancer	4.0	[1]
B-ALL PDXs (median)	B-cell Acute Lymphoblastic Leukemia	60.3	[1]
T-ALL PDXs (median)	T-cell Acute Lymphoblastic Leukemia	9.7	[1]
ETP-ALL PDXs (median)	Early T-cell Precursor Acute Lymphoblastic Leukemia	31.5	[1]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

In vivo studies using immunodeficient mice engrafted with human ALL PDXs have shown significant anti-tumor activity of **(R)-Odafosfamide**.

PDX Model	Cancer Type	Treatment Schedule	Change in Median Event-Free Survival (EFS)	T/C Value*	Reference
Various ALL PDXs (n=9)	Acute Lymphoblasti c Leukemia	0.5-2.5 mg/kg, i.p., once weekly for 3 weeks	+17.1 to +77.8 days	2.5 - 14.0	[1]



*T/C value represents the ratio of the median event-free survival of the treated group to the control group.

Preclinical Pharmacokinetics

Pharmacokinetic properties of **(R)-Odafosfamide** have been characterized in mice and non-human primates.

Species	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
Mouse	5 mg/kg	i.p.	2,300	0.25	2,810	1.1
Non- human primate	2 mg/kg	i.v.	1,840	0.58	1,410	0.8

Experimental ProtocolsIn Vitro Cytotoxicity Assay

The anti-proliferative activity of **(R)-Odafosfamide** was determined using a standard cell viability assay.

Cell Culture:

- Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Assay Protocol:

- Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **(R)-Odafosfamide** was serially diluted in culture medium to achieve a range of final concentrations.



- The culture medium was removed from the wells and replaced with medium containing the various concentrations of **(R)-Odafosfamide**.
- Cells were incubated with the compound for 72 hours.
- Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
- Luminescence was measured using a microplate reader.
- IC50 values were calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve using GraphPad Prism software.



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Caption: Workflow for the in vitro cytotoxicity assay.

In Vivo Patient-Derived Xenograft (PDX) Model Studies

The in vivo efficacy of **(R)-Odafosfamide** was evaluated in immunodeficient mice bearing patient-derived acute lymphoblastic leukemia xenografts.

Animal Model:

- Female NOD/SCID gamma (NSG) mice, 6-8 weeks old, were used for the studies.
- Animals were housed in a specific-pathogen-free facility with ad libitum access to food and water.

Experimental Protocol:

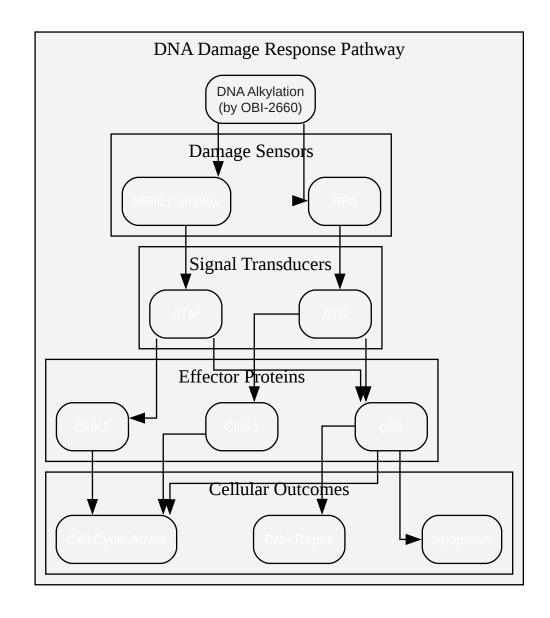


- Human ALL PDX cells were injected intravenously into the tail vein of NSG mice.
- Engraftment was monitored by weekly peripheral blood sampling and flow cytometry for the presence of human CD45+ cells.
- Once engraftment was confirmed (typically 1-5% human CD45+ cells in peripheral blood),
 mice were randomized into treatment and control groups.
- **(R)-Odafosfamide** was formulated in a vehicle of 5% DMSO, 5% Solutol HS 15, and 90% saline.
- The treatment group received intraperitoneal (i.p.) injections of (R)-Odafosfamide at a dose
 of 0.5-2.5 mg/kg, once weekly for three weeks.
- The control group received i.p. injections of the vehicle on the same schedule.
- Disease progression was monitored by weekly flow cytometry of peripheral blood.
- Event-free survival (EFS) was defined as the time from the start of treatment until the percentage of human CD45+ cells in the peripheral blood reached a predetermined endpoint (e.g., 25%).
- At the end of the study, or when mice showed signs of morbidity, they were euthanized, and tissues (bone marrow, spleen) were collected for analysis of leukemic infiltration.

Signaling Pathway Visualization

The cytotoxic activity of **(R)-Odafosfamide** is initiated by DNA damage, which in turn activates the complex DNA Damage Response (DDR) network. The following diagram illustrates a generalized view of the key signaling pathways involved in the cellular response to DNA alkylation.





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